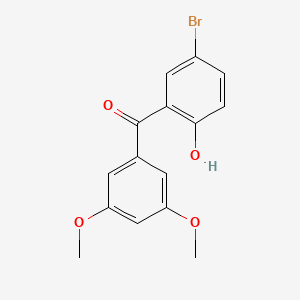
(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromo-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C15H13BrO4 . It has a molecular weight of 337.17 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom (Br), a hydroxyl group (-OH), and two methoxy groups (-OCH3) attached to phenyl rings, which are connected by a methanone group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 337.16500 . The specific physical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitory Properties
A study by Balaydın et al. (2012) focused on the synthesis of novel bromophenols, including derivatives of (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone. These compounds were evaluated for their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II), an enzyme important for various physiological functions. Some synthesized bromophenols showed effective hCA II inhibitory activity, suggesting their potential as leads for developing new drugs for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antioxidant Properties
Research by Çetinkaya et al. (2012) reported on the synthesis and antioxidant properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its bromine derivatives. These compounds displayed potent antioxidant activities in various in vitro assays, highlighting their potential as natural antioxidant agents. The study suggests these new compounds could be valuable for preventing oxidative stress-related diseases (Çetinkaya et al., 2012).
Antimicrobial and Antifungal Activity
Omolo et al. (2011) investigated the brominated derivatives of phenyl methanone for their antimicrobial and antifungal properties. The study found that these compounds, including brominated spirobenzofurans and xanthenediones, displayed significant activity against yeasts such as Cryptococcus neoformans and Candida albicans. This indicates their potential as templates for developing new antimicrobial agents (Omolo et al., 2011).
Crystal Structure Analysis
Kuang Xin-mou (2009) performed a synthesis and crystal structure analysis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone. The study provided detailed insights into the molecular structure of the compound, contributing to a better understanding of its chemical properties and potential applications in material science or drug design (Kuang Xin-mou, 2009).
Propiedades
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-(3,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-11-5-9(6-12(8-11)20-2)15(18)13-7-10(16)3-4-14(13)17/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKMUOUOUNWQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=C(C=CC(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylacetamide](/img/structure/B2814641.png)
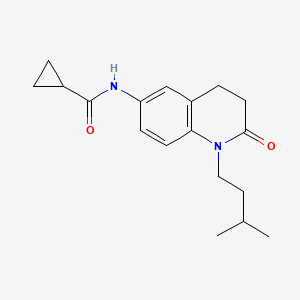
![Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2814647.png)
![N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2814652.png)
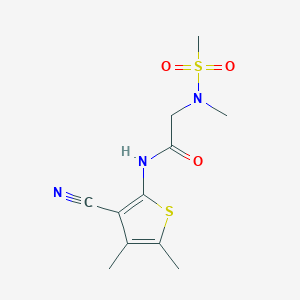

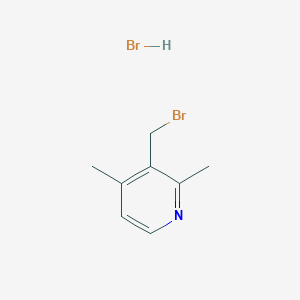
![3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B2814656.png)
![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2814659.png)


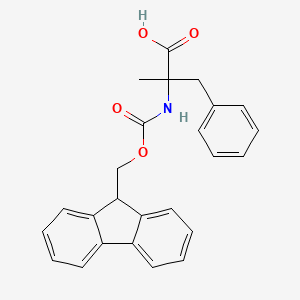
![2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2814663.png)
